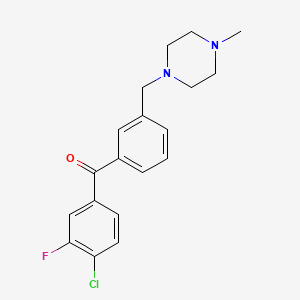

4-Chloro-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone

Description

4-Chloro-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 898789-18-9) is a benzophenone derivative characterized by a chloro group at the 4-position, a fluoro group at the 3-position on one aromatic ring, and a 4-methylpiperazinomethyl substituent at the 3'-position of the second aromatic ring . Its benzophenone core suggests utility in photo-initiation processes, as benzophenones are known for radical generation under UV light .

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-17(20)18(21)12-16/h2-6,11-12H,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGRRQOFIRHPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643434 | |

| Record name | (4-Chloro-3-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-89-1 | |

| Record name | Methanone, (4-chloro-3-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Materials Required

- 3-Chloro-4-fluorobenzoyl chloride : Reactant providing the benzoyl structure.

- 4-Methylpiperazine : Nucleophile contributing the piperazinomethyl group.

- Triethylamine : Base to neutralize hydrochloric acid formed during the reaction.

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) for maintaining reaction medium.

- Temperature Control : Reaction performed at controlled temperatures (0–25°C).

Reaction Conditions

The synthesis is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture or oxygen interference. The reaction temperature is carefully monitored to avoid decomposition or side reactions.

Procedure

- Dissolve 3-chloro-4-fluorobenzoyl chloride in an anhydrous solvent (e.g., dichloromethane).

- Add triethylamine dropwise to neutralize any acidic by-products.

- Slowly introduce 4-methylpiperazine into the solution while maintaining stirring at 0–5°C.

- Gradually raise the temperature to room temperature (approximately 25°C) and continue stirring for several hours.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- After completion, quench the reaction mixture with water and extract the product using organic solvents.

- Purify the compound through recrystallization or column chromatography.

Chemical Reaction Mechanism

The preparation method involves a nucleophilic substitution mechanism:

$$

\text{RCOCl} + \text{R'-NH} \rightarrow \text{RCONHR'} + \text{HCl}

$$

Where:

- $$ \text{RCOCl} $$: Benzoyl chloride derivative

- $$ \text{R'-NH} $$: Piperazine derivative

In this mechanism:

- The lone pair on nitrogen in 4-methylpiperazine attacks the carbonyl carbon of benzoyl chloride.

- A tetrahedral intermediate forms, which collapses to eliminate HCl, yielding the desired product.

Optimization Parameters

Solvent Selection

Anhydrous solvents like dichloromethane or THF are preferred due to their ability to dissolve reactants and maintain a moisture-free environment.

Temperature Control

Low temperatures (0–5°C) are crucial during initial addition to prevent side reactions such as hydrolysis of benzoyl chloride.

Base Efficiency

Triethylamine serves both as a base and scavenger for HCl, ensuring smooth progression of the reaction.

Yield and Purity Analysis

After purification, yields typically range between 70–85%, depending on reaction conditions and purification methods used. The purity can be confirmed using techniques such as:

- High-performance liquid chromatography (HPLC)

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Mass spectrometry (MS)

Data Table: Reaction Components

| Component | Role in Reaction | Quantity/Proportion |

|---|---|---|

| 3-Chloro-4-fluorobenzoyl chloride | Reactant | Stoichiometric equivalent |

| 4-Methylpiperazine | Nucleophile | Slight excess |

| Triethylamine | Base | Equimolar to reactants |

| Dichloromethane/THF | Solvent | Sufficient to dissolve reactants |

Challenges in Synthesis

- Moisture Sensitivity: Benzoyl chloride reacts with water; hence, anhydrous conditions are essential.

- Side Reactions: Excessive heat may lead to undesired hydrolysis or polymerization.

- Purification: Residual triethylamine and by-products require thorough removal for high-purity yields.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in appropriate solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzophenone derivatives, depending on the reagents and conditions used.

Scientific Research Applications

4-Chloro-3-fluoro-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of halogens (Cl, F) significantly impacts electronic properties. For example, the 3-fluoro substituent in the target compound may enhance metabolic stability compared to 2-fluoro analogues .

- Piperazine Role: The 4-methylpiperazinomethyl group improves hydrophilicity and binding affinity to biological targets, such as serotonin receptors, compared to non-piperazine derivatives .

Functional Performance in Photo-Initiation

Benzophenone derivatives are widely used as photo-initiators due to their ability to generate radicals under UV light. The target compound’s activation wavelength is expected to differ from simpler benzophenones (e.g., BP itself) due to electron-withdrawing substituents (Cl, F) and the piperazine group. For example:

- Benzophenone (BP): Activates at 250–350 nm, with high radical yield .

- Target Compound : Predicted to activate at longer wavelengths (300–400 nm) due to substituent-induced red shifts, enabling compatibility with UV-LED curing systems .

Toxicity and Stability Considerations

- Benzophenone Degradation: Parent benzophenone is a known mutagen and endocrine disruptor, often arising from octocrylene degradation in sunscreens .

- Target Compound: The addition of piperazine and halogen substituents may reduce volatility and degradation risks compared to unmodified benzophenone.

Biological Activity

4-Chloro-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone, with the CAS number 898788-89-1, is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H20ClFN2O

- Molecular Weight : 346.84 g/mol

- Boiling Point : Approximately 469.6 °C (predicted)

- Density : 1.233 g/cm³ (predicted)

- pKa : 7.55 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. It acts as an inhibitor of specific protein interactions that play crucial roles in cell proliferation and survival.

Key Mechanisms:

- Inhibition of Protein Kinases : The compound has shown potential in inhibiting kinases that are critical for cancer cell growth.

- Modulation of Apoptotic Pathways : It may influence apoptotic pathways, promoting cell death in malignant cells while sparing normal cells.

- Impact on Neurotransmitter Systems : Given its piperazine moiety, it may interact with neurotransmitter receptors, affecting neurological functions.

Biological Activity Studies

Recent studies have focused on the compound's effects in various biological systems:

Anticancer Activity

A study highlighted the anticancer properties of this compound in human cancer cell lines. The results indicated:

- Cell Line Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity against these cancer cells.

Neuropharmacological Effects

Research has also explored its effects on neuronal cells:

- Model Used : Rat cortical neurons were exposed to the compound.

- Findings : The compound demonstrated neuroprotective effects against oxidative stress-induced apoptosis.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Zhang et al., 2021 | Investigate anticancer properties | Significant cytotoxicity observed in MCF-7 and A549 cell lines with low micromolar IC50 values. |

| Liu et al., 2022 | Assess neuroprotective effects | Compound reduced apoptosis in rat cortical neurons exposed to oxidative stress. |

Safety Profile

The safety profile of this compound is essential for its potential therapeutic applications. Current data suggest it is non-hazardous for shipping and handling under standard laboratory conditions, but further toxicological studies are necessary to establish comprehensive safety guidelines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chloro-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone?

- Methodology : Utilize Friedel-Crafts acylation, a common approach for benzophenone derivatives. For example, react substituted benzoic acid derivatives with chloro-fluoro aromatic precursors in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃) in a non-polar solvent like nitrobenzene. Post-synthesis, purify via recrystallization from ethanol or acetonitrile .

- Key considerations : Monitor reaction temperature (80–90°C) to avoid over-chlorination and ensure stoichiometric control of the 4-methylpiperazinomethyl group to prevent side reactions.

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodology :

- Single-crystal X-ray diffraction (XRD) : Resolve bond lengths (e.g., C=O at ~1.21 Å, C–F at ~1.35 Å) and dihedral angles between aromatic rings (typically 50–60°) to validate stereochemistry .

- Infrared (IR) spectroscopy : Identify characteristic peaks such as ν(C=O) at 1650–1670 cm⁻¹ (carbonyl stretch) and ν(C–F) at 1100–1200 cm⁻¹. Compare with DFT-calculated spectra (B3LYP/6-311G) for validation .

- Data table :

| Functional Group | Experimental IR (cm⁻¹) | Theoretical IR (cm⁻¹) |

|---|---|---|

| C=O | 1634–1670 | 1625–1675 |

| C–F | 1100–1200 | 1080–1220 |

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Toxicology : Benzophenone derivatives exhibit genotoxic and endocrine-disrupting potential. Use PPE (gloves, fume hoods) and adhere to permitted daily exposure limits (<1 mg/kg body weight) .

- Storage : Store in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation.

Advanced Research Questions

Q. How do solvent-solute interactions influence the spectroscopic properties of this compound?

- Methodology :

- Solvatochromism studies : Use UV-Vis and IR spectroscopy in solvents of varying polarity (e.g., acetonitrile, chloroform). Observe shifts in ν(C=O) due to hydrogen bonding with protic solvents (e.g., water), which split the carbonyl peak into sub-bands (lifetime ~7.7 ps) .

- Computational modeling : Apply time-dependent DFT (TD-DFT) with solvent continuum models (e.g., PCM) to predict solvatochromic shifts. Validate against experimental data (R² > 0.95) .

Q. How can computational methods predict the compound’s bioactivity and toxicity pathways?

- Methodology :

- QSAR modeling : Use molecular docking to assess interactions with biological targets (e.g., HIV-1 reverse transcriptase or estrogen receptors). Parameterize with Hammett constants for substituent effects (σ⁺ for electron-withdrawing groups) .

- Toxicity prediction : Employ tools like OECD QSAR Toolbox to evaluate endocrine disruption potential based on structural alerts (e.g., halogenated aromatic rings) .

Q. What strategies resolve contradictions in observed vs. theoretical vibrational spectra?

- Methodology :

- Band decomposition : Apply Kubo–Anderson fitting to IR spectra to isolate overlapping peaks (e.g., ν(C=O) split by solvent interactions). Compare with DFT-optimized geometries to assign contributions from specific molecular conformations .

- Error analysis : Quantify deviations using root-mean-square error (RMSE) between experimental and theoretical frequencies. Adjust basis sets (e.g., 6-311G++ vs. 6-31G) to improve accuracy .

Q. How does the 4-methylpiperazinomethyl group modulate the compound’s pharmacokinetic properties?

- Methodology :

- LogP determination : Measure octanol-water partition coefficients experimentally or predict via software (e.g., MarvinSketch). The piperazine group enhances solubility via protonation at physiological pH .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Track demethylation or piperazine ring oxidation as primary degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.